Elacestrant Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

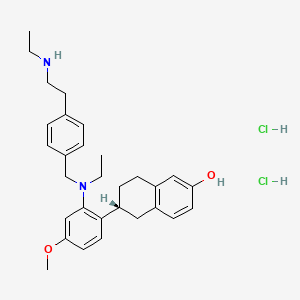

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHYCAZOCBCRQ-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349723-93-8 | |

| Record name | Elacestrant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELACESTRANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Formation of the Free Base

The core structure of Elacestrant features a tetracyclic scaffold with a benzoxepin backbone. Key steps include:

-

Coupling of Aromatic Rings : A Suzuki-Miyaura coupling reaction links substituted phenyl groups to the central heterocycle. For instance, a brominated benzoxepin intermediate reacts with a boronic acid derivative under palladium catalysis.

-

Introduction of the Side Chain : An alkylamine side chain is introduced via nucleophilic substitution or reductive amination. This step often employs lithium aluminium hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) as reducing agents.

-

Protection and Deprotection : Temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) shield reactive sites during synthesis. Acidic or basic conditions remove these groups post-coupling.

Salt Formation

The free base is converted to the dihydrochloride salt by treating with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or acetonitrile). Crystallization is induced via controlled cooling or antisolvent addition.

Crystallization and Polymorph Control

Crystalline form impacts solubility and stability. Patent WO2019242439A1 outlines methods applicable to SERDs like Elacestrant:

Solvent-Based Crystallization

-

Alcohol Solvents : Dissolving the free base in methanol or ethanol at elevated temperatures (40–60°C), followed by cooling to -20°C–16°C, yields crystalline solids.

-

Mixed Solvent Systems : Combining methyl acetate with alkanes (e.g., n-heptane) enhances polymorph purity. Stirring at 0°C–10°C followed by vacuum drying produces Form CS8.

Temperature and Drying Protocols

-

Vacuum Drying : Post-crystallization, solids are dried under vacuum at 20°C–40°C to remove residual solvents.

-

Thermal Cycling : Heating to 50°C and gradual cooling mitigates amorphous content, favoring stable polymorphs.

Purification and Analytical Characterization

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities. Elacestrant dihydrochloride exhibits a retention time of 12.3 minutes under validated conditions.

-

Ion-Exchange Chromatography : Removes excess chloride ions and counterions.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) : NMR (DMSO-d6, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.21 (s, 2H), 3.76 (t, J = 6.0 Hz, 2H).

Scalable Manufacturing Processes

Pilot-Scale Synthesis

A representative protocol from preclinical studies involves:

-

Reaction Vessel Setup : Charge a 100 L reactor with the free base (10 kg), ethyl acetate (50 L), and 12 M HCl (2.2 equiv).

-

Stirring and Filtration : Stir at 25°C for 4 hours, then filter the precipitate.

-

Crystallization : Recrystallize from hot ethanol/water (70:30 v/v) to yield 9.2 kg (85%) of Elacestrant dihydrochloride.

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| Chloride Content | 12.7–13.3% | Ion Chromatography |

| Residual Solvents | <500 ppm (ethanol) | GC-FID |

Challenges and Optimization Strategies

Polymorphic Instability

Elacestrant dihydrochloride tends to form hydrates under humid conditions. Strategies include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elacestrant Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, was zur Bildung von substituierten Produkten führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen oder Kohlenwasserstoffen führen kann .

Wissenschaftliche Forschungsanwendungen

Elacestrant Hydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung von Östrogenrezeptor-Antagonisten und selektiven Östrogenrezeptor-Degradern verwendet.

Biologie: Es wird verwendet, um die molekularen Mechanismen der Östrogenrezeptor-Signalgebung und -Degradation zu untersuchen.

Medizin: Es wird in klinischen Studien und Behandlungen für Östrogenrezeptor-positiven, humanen epidermalen Wachstumsfaktor-Rezeptor 2-negativen, Östrogenrezeptor 1-mutierten fortgeschrittenen oder metastasierten Brustkrebs eingesetzt

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebstherapien eingesetzt.

5. Wirkmechanismus

Elacestrant Hydrochlorid bindet an den Östrogenrezeptor-alpha und wirkt als selektiver Östrogenrezeptor-Degrader. Es blockiert die transkriptionelle Aktivität des Östrogenrezeptors und fördert dessen Degradation. Dieser Mechanismus hilft bei der Behandlung von endokrin-resistenten Brustkrebsarten, indem die durch den Östrogenrezeptor vermittelte Wachstumssignalisierung reduziert wird .

Ähnliche Verbindungen:

Fulvestrant: Ein weiterer selektiver Östrogenrezeptor-Degrader, der jedoch im Gegensatz zu Elacestrant Hydrochlorid nicht oral bioverfügbar ist.

Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator, der in Brustgewebe als Antagonist wirkt, aber in anderen Geweben als Agonist wirken kann.

Raloxifen: Ein weiterer selektiver Östrogenrezeptor-Modulator mit ähnlichen Eigenschaften wie Tamoxifen, aber mit unterschiedlicher Gewebeselektivität

Einzigartigkeit von Elacestrant Hydrochlorid: Elacestrant Hydrochlorid ist einzigartig aufgrund seiner oralen Bioverfügbarkeit und seiner Fähigkeit, Östrogenrezeptoren selektiv zu degradieren. Dies macht es zu einer wertvollen therapeutischen Option für Patienten mit endokrin-resistenten Brustkrebsarten .

Wirkmechanismus

Elacestrant Hydrochloride binds to estrogen receptor-alpha and acts as a selective estrogen receptor degrader. It blocks the transcriptional activity of the estrogen receptor and promotes its degradation. This mechanism helps in treating endocrine-resistant breast cancers by reducing the estrogen receptor-mediated growth signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare elacestrant dihydrochloride with other estrogen receptor-targeting agents:

Key Differentiators of Elacestrant:

Oral Bioavailability : Unlike fulvestrant (intramuscular), elacestrant’s oral administration improves patient compliance .

Blood-Brain Barrier Penetration : This property is absent in tamoxifen and fulvestrant, positioning elacestrant as a candidate for brain metastases .

ESR1 Mutation Efficacy : Elacestrant maintains potency against ESR1 mutants (e.g., Y1234S, D538G), whereas tamoxifen shows reduced activity in these settings .

Combination Potential: In low ER/PR-expressing tumors, elacestrant synergizes with CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) .

Limitations vs. Competitors:

Biologische Aktivität

Elacestrant dihydrochloride, a novel oral selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to conventional endocrine therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Elacestrant functions primarily by binding to estrogen receptor-alpha (ERα), leading to the degradation of the receptor through the proteasomal pathway. Its dual action as both an ER antagonist and a downregulator allows it to inhibit estradiol-mediated signaling effectively. This mechanism disrupts downstream signaling pathways essential for tumor growth in ER+ breast cancer cells.

- ER Degradation : Elacestrant induces ER degradation, which is crucial for inhibiting tumor proliferation.

- Inhibition of Cell Proliferation : It has been shown to inhibit estradiol-dependent target gene transcription and cell proliferation in various ER+ breast cancer models.

Pharmacokinetics

Elacestrant exhibits a relatively low bioavailability of approximately 10% to 11%, primarily metabolized by cytochrome P450 enzymes (CYP3A4). The drug reaches steady-state concentrations within 5-6 days of administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 10% - 11% |

| Half-life | 27 - 47 hours |

| Maximum tolerated dose | Not reached at doses up to 1000 mg daily |

Clinical Efficacy

The efficacy of elacestrant has been demonstrated in several clinical trials, notably the phase III EMERALD trial. This trial established elacestrant as superior to standard-of-care endocrine therapies in prolonging progression-free survival (PFS) among patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations.

Key Clinical Findings

- EMERALD Trial Results : Patients treated with elacestrant showed improved median PFS compared to those receiving standard endocrine therapy.

- Response Rates : In heavily pretreated populations, elacestrant exhibited an overall response rate (ORR) of approximately 11.1%, with clinical benefit rates around 30.8% among those with ESR1 mutations.

Preclinical Studies

Preclinical studies have underscored the effectiveness of elacestrant in various models:

- Xenograft Models : Elacestrant demonstrated significant antitumor activity in patient-derived xenograft (PDX) models resistant to other therapies, including cyclin-dependent kinase (CDK) inhibitors.

- Dose-Dependent Effects : Studies indicated that lower doses could exhibit partial agonist behavior, while higher doses effectively reduced tumor growth and ER expression.

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with elacestrant treatment:

- Case Study A : A patient with advanced ER+/HER2- breast cancer showed a remarkable reduction in tumor size after six months on elacestrant, correlating with a significant decrease in circulating ESR1 mutation levels.

- Case Study B : In another instance, a patient previously resistant to fulvestrant experienced disease stabilization after transitioning to elacestrant, demonstrating its potential in overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating Elacestrant dihydrochloride’s efficacy in ER+ breast cancer?

- Methodology : Use estrogen-dependent cell lines (e.g., MCF-7, T47D) treated with Elacestrant (0–1 µM) in 2% charcoal-stripped FBS–MEM containing 10 pM estradiol (E2). Measure proliferation via CellTiter-Glo assays after 48 hours to calculate IC50/EC50 values . For xenograft models, administer Elacestrant (0.3–120 mg/kg daily) in 0.5% methylcellulose to mice implanted with ER+ tumors. Monitor tumor volume biweekly and compare dose-response curves to standard SERDs (e.g., fulvestrant) .

Q. How is the selective degradation of ERα vs. ERβ quantified in vitro?

- Methodology : Perform Western blotting or immunofluorescence in ERα/ERβ-expressing cells (e.g., MCF-7 for ERα, MDA-MB-231 for ERβ) treated with Elacestrant (0.5 nM–10 µM). Quantify ER protein levels using densitometry and derive EC50 values. Note that Elacestrant shows 18-fold selectivity for ERα (IC50 = 48 nM) over ERβ (IC50 = 870 nM) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Methodology : Collect plasma samples from rodent models at intervals (0–24 hours) post-oral administration. Use LC-MS/MS to measure drug concentration and calculate AUC, Cmax, and half-life. For brain penetration studies, compare plasma and cerebrospinal fluid (CSF) concentrations. Elacestrant achieves dose-dependent tumor growth inhibition at ≥30 mg/kg in mice .

Advanced Research Questions

Q. How do ESR1 mutations influence Elacestrant’s efficacy, and how can conflicting clinical data be resolved?

- Methodology : In the EMERALD trial, Elacestrant improved median PFS in ESR1-mutant patients (3.78 vs. 1.87 months; HR = 0.55) compared to standard endocrine therapy. To reconcile variability, perform ctDNA analysis to stratify patients by mutation subtype (e.g., D538G vs. Y537S). Use patient-derived xenografts (PDXs) with specific ESR1 mutations to validate resistance mechanisms .

Q. What strategies optimize Elacestrant combination therapies to overcome resistance?

- Methodology : Co-administer Elacestrant (400 mg/day) with CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) in PDX models. Assess synergy via Chou-Talalay combination indices. In clinical trials, monitor for additive toxicity (e.g., nausea, hypertriglyceridemia) and adjust dosing schedules .

Q. How can biomarker-driven patient selection improve clinical trial outcomes?

- Methodology : Pre-screen patients for ESR1 mutations (via ddPCR or NGS of ctDNA) and ER protein levels (via IHC). In the EMERALD trial, ESR1-mutant subgroups showed the strongest PFS benefit. Validate biomarkers using retrospective analysis of tumor biopsies from non-responders to identify resistance markers (e.g., FGFR1 amplification) .

Q. Why do some preclinical models show sustained tumor suppression post-treatment cessation?

- Methodology : In mouse xenografts, Elacestrant (30–60 mg/kg) induced prolonged tumor stasis for ≥4 weeks after treatment withdrawal. Investigate epigenetic changes (e.g., DNA methylation at ER target genes) or immune microenvironment modulation (e.g., T-cell infiltration) via RNA-seq and multiplex IHC .

Data Contradiction Analysis

Q. How to address discrepancies in Elacestrant’s activity across ER+ subtypes?

- Resolution : Subtype-specific responses may arise from differential co-factor recruitment (e.g., AIB1 overexpression). Use chromatin immunoprecipitation (ChIP-seq) to map ER-DNA binding sites in responsive vs. resistant cell lines. Correlate findings with clinical outcomes from the EMERALD trial’s biomarker analysis .

Q. What explains variable gastrointestinal toxicity (e.g., nausea) in clinical trials?

- Resolution : In Phase I/III trials, 35% of patients experienced nausea (2.5% grade 3/4). Conduct PK/PD modeling to link plasma concentrations (Cmax ~1.8 µM at 400 mg/day) with adverse events. Compare formulation adjustments (e.g., enteric coating) in animal models to reduce gastric irritation .

Methodological Best Practices

- Dosing in Preclinical Models : Use 0.5% methylcellulose suspensions for oral gavage in rodents. For cell studies, prepare stock solutions in DMSO (10 mM) and dilute to ≤0.1% DMSO in media to avoid cytotoxicity .

- Data Normalization : In proliferation assays, normalize luminescence data to vehicle-treated controls and E2-stimulated baselines to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.